molecular formula C13H10N2O4 B13916814 4-Nitrophenyl 4-aminobenzoate CAS No. 31366-38-8

4-Nitrophenyl 4-aminobenzoate

Cat. No.: B13916814
CAS No.: 31366-38-8
M. Wt: 258.23 g/mol
InChI Key: IDQAOTGARKTEOL-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-aminobenzoate is an organic compound with the molecular formula C13H10N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the para position and an amino group at the para position of the ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-aminobenzoate typically involves the esterification of 4-nitrophenol with 4-aminobenzoic acid. This reaction can be catalyzed by acidic or basic conditions. One common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Reduction: 4-Aminophenyl 4-aminobenzoate.

    Substitution: Derivatives with substituted amino groups.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-aminobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and participate in various biochemical reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems .

Biological Activity

4-Nitrophenyl 4-aminobenzoate (CAS No. 31366-38-8) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C13H12N2O3
Molecular Weight 248.25 g/mol
IUPAC Name This compound
CAS Number 31366-38-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for antibiotic development.
  • Anticancer Properties : Preliminary research indicates potential anticancer effects, particularly through mechanisms that involve apoptosis induction in cancer cells.

Antimicrobial Activity

Research has demonstrated that this compound can inhibit the growth of several bacterial strains. For instance, studies have isolated strains such as Burkholderia cepacia and Ralstonia paucula, which can degrade nitroaromatic compounds including 4-nitrophenyl derivatives. These bacteria utilize the compound as a carbon source, indicating its potential role in bioremediation as well as its antimicrobial properties against specific pathogens .

Anticancer Activity

In vitro studies have shown that nitrobenzoate derivatives, including this compound, may suppress tumor cell proliferation. The compound has been observed to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways .

Case Studies

  • Biodegradation Studies :
    • Strains PB4 and SB4 were isolated on 4-aminobenzoate and found capable of growing on 4-nitrobenzoate. The degradation pathway utilized by these bacteria did not involve direct conversion to 4-aminobenzoate but instead proceeded through intermediate metabolites like protocatechuate . This highlights the compound's environmental relevance and potential applications in bioremediation.
  • Anticancer Research :
    • A study investigated the effects of nitrobenzoate-derived compounds on vascular development using zebrafish models. The results indicated that these compounds could impair endothelial cell migration and proliferation, suggesting a mechanism for their antiangiogenic effects . This finding points to the potential use of this compound in cancer therapies aimed at inhibiting tumor growth through vascular disruption.

Properties

CAS No.

31366-38-8

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

(4-nitrophenyl) 4-aminobenzoate

InChI

InChI=1S/C13H10N2O4/c14-10-3-1-9(2-4-10)13(16)19-12-7-5-11(6-8-12)15(17)18/h1-8H,14H2

InChI Key

IDQAOTGARKTEOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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